molecular formula C14H14N4OS B4507726 3-(4-methyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(4-methyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4507726
M. Wt: 286.35 g/mol
InChI Key: CWCLOIPUEIKAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methyl-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is 286.08883226 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • DNA Protective Ability and Antimicrobial Activity : Compounds with a 1,3,4-thiadiazole core, similar to the chemical , have shown DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).
  • Antifungal and Antibacterial Activities : Some derivatives, including those with 1,3,4-thiadiazole, have been synthesized and evaluated for their antifungal and antibacterial activities (Gomha & Riyadh, 2011).

Anti-Inflammatory and Analgesic Agents

  • Potential Anti-Inflammatory Agents : New compounds synthesized with a thiadiazole core have demonstrated promising anti-inflammatory and analgesic activities, with some showing better activity than standard drugs (Bhati & Kumar, 2008).

Antidepressant and Antitumor Activities

  • Antidepressant Profile : Certain compounds containing 1,3,4-thiadiazole have been studied for their antidepressant effects, showing potential for crossing the blood-brain barrier and developing antidepressant activities (Varvaresou et al., 1998).
  • Antitumor Activity : Some derivatives linked to the indole moiety have shown significant antitumor activities against various cancer cell lines, including breast adenocarcinoma cells, offering a perspective for cancer therapeutic development (Gomha & Abdel‐Aziz, 2012).

Miscellaneous Applications

  • Sensor for Nd3+ Ion Determination : Schiff bases derived from 1,3,4-thiadiazole have been used in constructing ion-selective electrodes, demonstrating applications in analytical chemistry (Bandi et al., 2013).
  • Antibacterial and Anti-tubercular Agents : Some derivatives have been evaluated for their antibacterial and anti-tubercular activity, further highlighting the compound's versatility in microbiological applications (Akhaja & Raval, 2012).

Properties

IUPAC Name

3-(4-methylindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-10-3-2-4-12-11(10)5-7-18(12)8-6-13(19)16-14-17-15-9-20-14/h2-5,7,9H,6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCLOIPUEIKAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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